molecular formula C8H8BrNO2 B187974 4-Bromo-2-ethyl-1-nitrobenzene CAS No. 148582-37-0

4-Bromo-2-ethyl-1-nitrobenzene

Cat. No.: B187974
CAS No.: 148582-37-0
M. Wt: 230.06 g/mol
InChI Key: RFMKUMRZBAGVMR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-1-nitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps, ensuring better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-1-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Ethylation: Ethyl chloride and aluminum chloride.

    Bromination: Bromine and iron(III) bromide.

    Reduction: Tin and hydrochloric acid or hydrogen gas with a catalyst.

    Nucleophilic Substitution: Sodium hydroxide or amines.

Major Products

    Reduction: 4-Bromo-2-ethyl-1-aminobenzene.

    Nucleophilic Substitution: 4-Hydroxy-2-ethyl-1-nitrobenzene or 4-Amino-2-ethyl-1-nitrobenzene.

Scientific Research Applications

4-Bromo-2-ethyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Comparison with Similar Compounds

4-Bromo-2-ethyl-1-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

4-bromo-2-ethyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMKUMRZBAGVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627646
Record name 4-Bromo-2-ethyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148582-37-0
Record name 4-Bromo-2-ethyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.66 g (10 mmol) of 5-amino-1-ethyl-2-nitrobenzene (2) are added to a mixture of 12.5 ml of 48% hydrobromic acid and 7.5 ml of H2O heated to 60° C. and cooled rapidly in an ice bath. At a temperature below 5° C., the mixture is subjected to diazotisation with 760 mg (11 mmol) of sodium nitrite in 10 ml of H2O. After 10 minutes, a pinch of urea from a spatula is added and the mixture stirred for another 5 minutes in the ice bath. This reaction mixture is fed into a suspension of 1.5 g (6 mmol) of copper sulfate pentahydrate and 600 mg (9.4 mmol) of copper powder in 12.5 ml of 48% hydrobromic acid and 7.5 ml of H2O and heated to 80° C. for 30 min. After cooling, the reaction solution is extracted 3 times with 50 ml each of EE and the combined organic phases washed once with 50 ml each of 1 n NaOH and H2O. After drying over Na2SO4, concentration by means of a rotary evaporator is carried out. The crude product is placed on silica gel and purified by flash chromatography (40 g of silica gel, 3.5×13 cm, LM: PE/EE, cond. PE, gradient: 150 ml PE, 600 ml 150: 1, 150 ml 150:2). 1.55 g (6.7 mmol, 67%) of (7) are obtained as a yellow oil.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
12.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Six
Quantity
1.5 g
Type
catalyst
Reaction Step Six
Name
copper
Quantity
600 mg
Type
catalyst
Reaction Step Six
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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